6-Ethyl-4-phenylchroman-2-one
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Description
6-Ethyl-4-phenylchroman-2-one is a heterobicyclic compound that is used as a building block in medicinal chemistry . It has an empirical formula of C17H16O2 and a molecular weight of 252.31 . The structure of this compound is a fusion of a benzene nucleus with a dihydropyran .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene nucleus fused with a dihydropyran . The absence of a double bond between C-2 and C-3 in chromanone distinguishes it from chromone .Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C17H16O2, and it has a molecular weight of 252.31 .Scientific Research Applications
Chemical Synthesis and Reactions
6-Ethyl-4-phenylchroman-2-one and its derivatives are significant in chemical synthesis and reactions. The research conducted by Zhu, Lan, and Kwon (2003) highlights the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, a reaction that emphasizes the significance of ethyl derivatives in regioselective synthesis and diastereoselectivity (Zhu et al., 2003). Fernandes and colleagues (2016) further support the chemical versatility of this compound through their work on novel 6-aryl/heteroaryl-4-oxo-4H-chromene-2-carboxylic ethyl esters, showcasing the chromone scaffold's ability to bind to multiple targets and its use in drug discovery and library design (Fernandes et al., 2016).
Solvatochromism Studies
Tada, Novaki, and Seoud (2000) investigated the solvatochromic behavior of related compounds, demonstrating the role of molecular structures like this compound in understanding solvent interactions and polarity, which is pivotal in fields like photochemistry and molecular electronics (Tada, Novaki, & Seoud, 2000).
Pharmacological Research
In pharmacological research, Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor related to this compound, marking its significance in the development of therapeutic agents and pharmacological research tools (Croston et al., 2002).
Crystallography and Molecular Structure Studies
The compound's derivatives also find importance in crystallography and molecular structure studies. Sambyal et al. (2011) and Kaur et al. (2012) utilized derivatives of this compound to analyze crystal structures, shedding light on molecular conformations and interactions which are crucial in material science and drug design (Sambyal et al., 2011), (Kaur et al., 2012).
Properties
IUPAC Name |
6-ethyl-4-phenyl-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-2-12-8-9-16-15(10-12)14(11-17(18)19-16)13-6-4-3-5-7-13/h3-10,14H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMJVGHAHFCJIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)CC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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